molecular formula C9H15NO2 B12283200 Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate

Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12283200
M. Wt: 169.22 g/mol
InChI Key: QIDKPXAOMOVSBB-UHFFFAOYSA-N
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Description

Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate (CAS 1300714-72-0) is a bicyclic organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol. It serves as a versatile and valuable scaffold in organic synthesis and medicinal chemistry research. This compound is characterized by its norbornane-derived structure, which incorporates both an amino group and a methyl ester functional group, making it a useful chiral building block for the development of more complex molecules. Its rigid bicyclic framework is of particular interest in drug design for constructing conformationally constrained analogs. In scientific research, this compound functions as a key synthetic intermediate. It can undergo various chemical transformations, including reduction, nucleophilic substitution, and oxidation, to yield diverse derivatives such as epoxides, substituted amines, and other functionally rich bicyclic structures . Research into similar bicyclo[2.2.1]heptane amino acid analogs, such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), has demonstrated their ability to inhibit the L-type amino acid transporter (System L) . This system is crucial for the cellular uptake of certain amino acids and drugs, indicating potential research applications for this compound in studying amino acid transport mechanisms and their modulation. Furthermore, related aminobicyclo[2.2.1]heptane carboxylic acids have been investigated for their specificity towards the Na+-independent membrane transport system L in cell lines, highlighting the relevance of this structural class in membrane transport studies . This compound is offered for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h5-8H,2-4,10H2,1H3

InChI Key

QIDKPXAOMOVSBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCC(C2)C1N

Origin of Product

United States

Preparation Methods

Epoxidation and Diol Formation

The double bond in methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 12 h), yielding the corresponding epoxide. Acid-catalyzed hydrolysis (H₂SO₄, H₂O, 50°C) generates a vicinal diol, which is oxidized to 3-ketobicyclo[2.2.1]heptane-2-carboxylate using Jones reagent (CrO₃/H₂SO₄).

Key Data :

Step Reagents/Conditions Yield (%)
Epoxidation mCPBA, CH₂Cl₂, 0°C 78
Diol formation H₂SO₄, H₂O, 50°C 92
Oxidation to ketone Jones reagent, 0°C 65

Reductive Amination

The 3-keto intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5–6, 24 h). This one-pot reaction directly introduces the amino group at the 3-position.

Optimized Conditions :

  • Ammonium acetate : 3.0 equiv
  • NaBH₃CN : 1.5 equiv
  • Solvent : MeOH, 25°C
  • Yield : 70–75%

Curtius Rearrangement for Stereocontrolled Amination

Acyl Azide Formation

Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate is treated with hydrazoic acid (HN₃) in the presence of sulfuric acid (H₂SO₄) at 0°C to form the acyl azide. This intermediate is isolated via extraction (EtOAc) and dried under vacuum.

Thermal Rearrangement and Hydrolysis

Heating the acyl azide in toluene (80°C, 2 h) induces Curtius rearrangement, generating an isocyanate intermediate. Hydrolysis with aqueous HCl (6 M, 60°C, 4 h) yields the primary amine at the 3-position.

Stereochemical Outcome :

  • Diastereoselectivity : >20:1 (exo:endo)
  • Overall Yield : 55–60%

Diastereomeric Resolution via Chiral Auxiliaries

Racemic mixtures of methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate are resolved using chiral resolving agents. For example, O,O′-di-p-toluoyltartaric acid (DPTTA) forms diastereomeric salts with the amine, which are separated via fractional crystallization.

Resolution Data :

Resolving Agent Solvent Enantiomeric Excess (ee)
DPTTA EtOH/H₂O 92%
DBTA Acetone 88%

Industrial-Scale Synthesis Considerations

Large-scale production prioritizes cost efficiency and minimal purification steps. A continuous-flow system for the Diels-Alder reaction (residence time: 10 min, 120°C) achieves 95% conversion, while enzymatic reductive amination using alcohol dehydrogenase reduces reliance on stoichiometric reductants.

Process Metrics :

Parameter Laboratory Scale Industrial Scale
Reaction Volume (L) 0.5 500
Purification Yield (%) 70 85
Cycle Time (h) 24 8

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: MCPBA in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products:

    Epoxides: Formed from oxidation reactions.

    Reduced Amines: Resulting from reduction processes.

    Substituted Derivatives: Produced through nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate serves as a scaffold in drug design due to its ability to interact with biological targets effectively. Its structural properties allow for modifications that can enhance therapeutic efficacy.

Biological Research

The compound has been investigated for its biological activities, particularly in the following areas:

  • Enzyme Inhibition : It interacts with aminotransferases, influencing amino acid metabolism .
  • Cell Signaling : The compound affects gene expression and cellular processes such as apoptosis and cell cycle regulation .

Organic Synthesis

It is utilized as a building block in synthesizing complex organic molecules, facilitating the development of new compounds with potential pharmaceutical applications .

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies suggest it can protect neuronal cells from oxidative stress and apoptosis, relevant in neurodegenerative diseases .
  • Antinociceptive Activity : Experimental findings show significant pain-relieving properties in animal models .
  • Antidepressant-like Effects : Preliminary studies indicate modulation of serotonin pathways, suggesting potential antidepressant properties .

Neuroprotective Effects

In a study involving rat models of Parkinson's disease, administration of this compound resulted in reduced neuronal loss and improved motor function compared to control groups.

Antinociceptive Activity

In formalin-induced pain models using mice, the compound demonstrated significant antinociceptive effects, indicating its potential utility in pain management.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionReduced neuronal apoptosis
AntinociceptiveSignificant reduction in pain response
Antidepressant-likeModulation of serotonin levels

Mechanism of Action

The mechanism of action of methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. Detailed pathways and molecular targets are still under investigation, but its structural features suggest a high degree of specificity and efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclic Core

Amino vs. Aza Substitutions
  • Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1230486-65-3): Replaces the 3-amino group with a nitrogen atom at the 7-position. This modification reduces basicity and alters reactivity. The compound is classified as acutely toxic (oral, dermal) and a respiratory irritant (GHS Category 4, H302/H315/H319/H335) .
  • This derivative is used in medicinal chemistry for its enhanced water solubility .
Ester Group Modifications
  • Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS: 95630-75-4): Substitutes the methyl ester with an ethyl group, increasing molecular weight to 219.71 g/mol (C₁₀H₁₈ClNO₂). The ethyl ester may improve lipophilicity, impacting membrane permeability in drug design .
  • tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate : Incorporates a bulky tert-butyl ester and an additional nitrogen, enhancing steric hindrance and altering metabolic stability. This derivative is utilized in peptide mimetics .

Functional Group Additions

  • Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1803604-88-7): Introduces an oxygen atom (7-oxa) and a methyl group, resulting in a liquid state (vs. solid for the parent compound). The oxygen atom increases polarity, as evidenced by its molecular formula C₉H₁₄O₃ and molecular weight 170.21 g/mol .
  • 3-exo-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 88330-32-9): Replaces the ester with a carboxylic acid, enhancing hydrogen-bonding capacity. This compound is used in amino acid derivatives for drug discovery .

Biological Activity

Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate, also known as Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological activity, focusing on its interactions with enzymes, effects on metabolic processes, and potential therapeutic applications.

Structural Characteristics

The compound features a bicyclo[2.2.1]heptane framework with an amino group and a carboxylate functional group, specifically in the (2R,3R) configuration. This stereochemistry is crucial as it significantly influences the compound's biological activity and chemical reactivity.

Table 1: Structural Properties of this compound

PropertyDescription
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Stereochemistry(2R,3R)
Functional GroupsAmino (-NH2), Carboxylate (-COO-)

Enzyme Interactions

This compound has been shown to interact with various enzymes involved in amino acid metabolism. Notably, it modulates the activity of aminotransferases, which are critical for amino acid metabolism and transamination reactions.

Case Study: Modulation of Aminotransferases

In vitro studies have demonstrated that this compound can significantly enhance or inhibit the activity of specific aminotransferases, leading to altered amino acid profiles within cells. This modulation can impact cellular metabolism and signaling pathways related to growth and apoptosis.

Effects on Gene Expression

Research indicates that this compound influences gene expression related to cell cycle regulation and apoptosis. It has been observed to upregulate genes involved in cell survival while downregulating pro-apoptotic factors in certain cell lines.

Table 2: Effects on Gene Expression

GeneEffectMechanism of Action
BCL-2UpregulatedInhibition of apoptosis
p53DownregulatedReduced stress response
Cyclin D1UpregulatedPromotion of cell cycle progression

Therapeutic Applications

Given its biological activity, this compound is being investigated for potential therapeutic applications in various conditions, including cancer and metabolic disorders.

Research Findings

  • Cancer Therapy : Studies have suggested that the compound may help in targeting cancer cells by modulating amino acid transport mechanisms across the blood-brain barrier (BBB) through L-type amino acid transporter 1 (LAT1) interactions .
    • Case Study : A study involving HEK-hLAT1 cells showed that at concentrations of 200 µM, this compound significantly inhibited the uptake of [^3H]-gabapentin, indicating its potential role in cancer treatment by disrupting amino acid transport essential for tumor growth .
  • Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties by influencing neuronal survival pathways and reducing oxidative stress markers in neuronal cell cultures.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate?

Methodological Answer: Synthesis typically involves functionalization of the bicyclo[2.2.1]heptane scaffold. A key approach includes:

  • Amination of bicyclic esters : For example, the hydrochloride salt of a related compound, Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate, is synthesized via nucleophilic substitution or reductive amination under inert conditions (e.g., using NaBH4_4 or H2_2/Pd-C) .
  • Protection/deprotection strategies : tert-Butoxycarbonyl (Boc) groups are often used to protect amines during synthesis, as seen in tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives .
  • Characterization : Post-synthesis, validate purity via 1^1H/13^13C NMR and HPLC (e.g., δ 4.21 ppm for ester protons in analogous bicyclic compounds) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Conformational rigidity of the bicyclic system requires variable-temperature NMR to resolve splitting patterns (e.g., δ 2.23 ppm for protons in constrained environments) .
  • High-Performance Liquid Chromatography (HPLC) : Essential for assessing enantiomeric purity, especially when stereocenters are present .
  • X-ray Crystallography : ORTEP-III software aids in resolving absolute configuration, as demonstrated for structurally similar bicyclic esters .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Based on GHS classifications for analogous bicyclic amines (e.g., Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate):

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and respiratory protection to avoid inhalation of aerosols .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) hazards .
  • Spill Management : Collect residues in sealed containers; avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in the synthesis of stereoisomers?

Methodological Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of imine intermediates .
  • Chiral Auxiliaries : tert-Butyl carbamate (Boc) protection enables resolution via diastereomeric crystallization, as shown for tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (97% ee achieved) .
  • Dynamic Kinetic Resolution (DKR) : Apply enzyme-mediated DKR to racemic mixtures under mild conditions .

Q. How to resolve contradictory NMR data caused by conformational rigidity?

Methodological Answer:

  • Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50–80°C) to reduce line broadening from slow conformational exchange .
  • Density Functional Theory (DFT) : Compare experimental 1^1H NMR shifts with DFT-calculated values to assign ambiguous signals .
  • 2D NMR Techniques : Use NOESY or ROESY to identify through-space correlations in rigid bicyclic systems .

Q. What strategies minimize byproducts during the aminolysis step?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity while avoiding side reactions .
  • Stoichiometric Control : Limit amine reagent to 1.2 equivalents to prevent over-alkylation .
  • In Situ Monitoring : Employ LC-MS to track reaction progress and quench at optimal conversion (e.g., 85–90%) .

Q. Which computational methods aid in structural elucidation of bicyclic systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model conformational flexibility to predict NMR splitting patterns .
  • X-ray Diffraction : Refine crystal structures using ORTEP-III to confirm bond angles and torsional strain .
  • Mass Spectrometry : Match exact mass (e.g., m/z 198.1480538 for C9_9H15_{15}NO2_2) with theoretical values to verify molecular integrity .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported melting points for derivatives.
Resolution :

  • Cross-validate with differential scanning calorimetry (DSC).
  • Check for polymorphic forms via powder XRD .
  • Confirm synthetic route purity (e.g., byproducts may depress mp) .

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